azanide;carbon monoxide;tungsten

Description

Contextualization of Tungsten Carbonyl Chemistry within Organometallic Science

Organometallic science is the study of compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. researchgate.net Tungsten, a third-row transition metal, forms a variety of stable and reactive organometallic compounds. Among the most fundamental of these are the tungsten carbonyls, with tungsten hexacarbonyl, W(CO)₆, serving as a common and versatile starting material. wikipedia.org This colorless, air-stable solid is notable as a derivative of tungsten in its zero oxidation state and features an octahedral geometry. wikipedia.orgresearchgate.net

The reactivity of tungsten hexacarbonyl is dominated by the displacement of its carbon monoxide (CO) ligands, allowing for the introduction of a wide array of other ligands. researchgate.net This facile substitution is the gateway to a rich and diverse organotungsten chemistry, enabling the synthesis of complexes with tailored electronic and steric properties. These properties, in turn, govern their application in areas such as catalysis, including alkene metathesis and the desulfurization of organosulfur compounds. wikipedia.org Theoretical studies on tungsten carbonyl complexes have provided deep insights into their electronic structures, bonding, and reactivity, which are crucial for understanding their behavior in various chemical transformations. researchgate.netresearchgate.net

Significance of Nitrogen-Containing Ligands in Tungsten Coordination Chemistry

Nitrogen-containing ligands are of paramount importance in coordination chemistry, offering a wide range of bonding modes and electronic effects that can be finely tuned. nih.gov In the context of tungsten chemistry, these ligands play a crucial role in stabilizing different oxidation states of the metal and influencing the reactivity of the resulting complexes. The introduction of nitrogen donor ligands can modulate the electronic environment of the tungsten center, which is critical for catalytic applications. nih.gov

The diversity of nitrogen ligands is vast, encompassing simple donors like ammonia (B1221849) (NH₃), as well as more complex amido, imido, and pincer ligands. rsc.orgnih.gov For instance, tungsten amminepentacarbonyl, [W(CO)₅(NH₃)], is a well-characterized compound synthesized by the reaction of tungsten hexacarbonyl with ammonia, where one CO ligand is replaced by an ammine group. ontosight.ai This complex maintains an octahedral geometry and serves as a key precursor for further functionalization. ontosight.ai The study of such complexes provides valuable information on the fundamental interactions between tungsten and nitrogen-based ligands.

Conceptual Framework for Azanide (B107984), Amide, and Related Nitrogen Ligand Integration in Tungsten Carbonyl Complexes

The azanide ligand (NH₂⁻) is the simplest anionic nitrogen ligand and is closely related to the neutral ammine ligand (NH₃) and the more substituted amide ligands (NR₂⁻). The formation of a tungsten carbonyl azanide complex can be conceptually understood through the deprotonation of a coordinated ammine ligand.

The synthesis of tungsten amminepentacarbonyl, [W(CO)₅(NH₃)], provides the direct precursor to the corresponding azanide complex. ontosight.ai This ammine complex has a stable 18-electron configuration and an octahedral geometry. ontosight.ai The key conceptual step to arrive at the azanide complex, [W(CO)₅(NH₂)]⁻, is the removal of a proton from the coordinated ammonia molecule.

While direct reports on the isolation and detailed characterization of the simple [W(CO)₅(NH₂)]⁻ are scarce, the deprotonation of coordinated amines and ammines in related tungsten complexes is a well-established phenomenon. For example, studies on tungsten complexes with diphosphine ligands containing a pendant amine have demonstrated that the amine can be deprotonated. acs.org Similarly, regioselective deprotonation of aminophosphane tungsten(0) complexes has been achieved, leading to the formation of amido-phosphane complexes. researchgate.netresearchgate.net These studies provide a strong conceptual basis for the feasibility of generating the azanide ligand in a tungsten carbonyl framework. The resulting azanide ligand is expected to be a stronger π-donor than the neutral ammine ligand, which would influence the electronic properties of the tungsten center and the back-bonding to the CO ligands.

Detailed Research Findings

While specific experimental data for the simple "azanide;carbon monoxide;tungsten" system is limited in publicly accessible literature, we can infer properties based on its precursor, [W(CO)₅(NH₃)], and related deprotonated systems.

Table 1: Properties of Tungsten Amminepentacarbonyl

| Property | Value | Reference |

| Chemical Formula | [W(CO)₅(NH₃)] | ontosight.ai |

| Synthesis | Reaction of W(CO)₆ with ammonia | ontosight.ai |

| Geometry | Octahedral | ontosight.ai |

| Electron Configuration | d⁶, 18-electron complex | ontosight.ai |

Table 2: Conceptual Properties of Tungsten Carbonyl Azanide

| Property | Predicted Characteristic | Basis of Prediction |

| Chemical Formula | [W(CO)₅(NH₂)]⁻ | Deprotonation of [W(CO)₅(NH₃)] |

| Generation | Deprotonation of the ammine ligand in [W(CO)₅(NH₃)] using a suitable base. | Studies on deprotonation of related tungsten-amine complexes. researchgate.netrsc.orgacs.orgresearchgate.net |

| Ligand Character | The azanide (NH₂⁻) ligand would be a stronger σ-donor and π-donor compared to the neutral ammine (NH₃) ligand. | General principles of ligand field theory. |

| Effect on CO Ligands | Increased π-backbonding from the tungsten center to the CO ligands, resulting in lower C-O stretching frequencies in the IR spectrum compared to the ammine precursor. | Electronic effects of anionic vs. neutral ligands. |

Compound Names

Structure

2D Structure

Properties

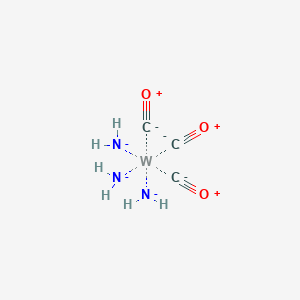

Molecular Formula |

C3H6N3O3W-3 |

|---|---|

Molecular Weight |

315.94 g/mol |

IUPAC Name |

azanide;carbon monoxide;tungsten |

InChI |

InChI=1S/3CO.3H2N.W/c3*1-2;;;;/h;;;3*1H2;/q;;;3*-1; |

InChI Key |

ZSLXMWNIBIVGFQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[NH2-].[NH2-].[NH2-].[W] |

Origin of Product |

United States |

Synthetic Methodologies for Tungsten Carbonyl Complexes with Nitrogen Containing Ligands

Precursor Synthesis and Reactivity of Tungsten Hexacarbonyl

Tungsten hexacarbonyl, W(CO)₆, is a volatile, air-stable, colorless compound that serves as the fundamental precursor for a vast array of organotungsten compounds. researchgate.netwikipedia.org It possesses an octahedral geometry with the tungsten atom in a zero oxidation state. researchgate.netwikipedia.org The reactivity of W(CO)₆ is dominated by the displacement of its CO ligands. researchgate.netwikipedia.org For substitution reactions to occur, the strong W-CO bonds must be labilized, which is typically accomplished by providing energy in the form of heat or light. nsf.govfrontiersin.org

Thermal activation is a common method for inducing ligand substitution in tungsten hexacarbonyl. This process generally requires elevated temperatures to promote the dissociation of a CO ligand, creating a coordinatively unsaturated [W(CO)₅] intermediate that can then be trapped by an incoming nitrogen ligand. frontiersin.org For instance, cis-disubstituted tetracarbonyl complexes have been prepared by refluxing tungsten hexacarbonyl with the corresponding ligands in a suitable solvent like tetrahydrofuran (THF). tandfonline.comresearchgate.net This direct thermal approach is often used for synthesizing di- or polysubstituted complexes, particularly with chelating ligands that can displace two or more CO molecules. The reaction temperature is a critical parameter, as it must be sufficient to induce CO cleavage without decomposing the reactants or products. nsf.govfrontiersin.org

Photochemical activation offers a milder alternative to thermal methods for generating reactive tungsten carbonyl species. researchgate.netacs.org Irradiation of W(CO)₆ with ultraviolet (UV) light leads to the photoejection of a CO ligand, forming the highly reactive, transient pentacarbonyl intermediate, W(CO)₅. researchgate.netfigshare.com This species readily reacts with a wide range of donor ligands, including those containing nitrogen. wikipedia.org The photochemical approach is particularly useful for synthesizing monosubstituted W(CO)₅L complexes under gentle conditions, minimizing the risk of thermal decomposition or further substitution. nih.gov Studies using femtosecond stimulated Raman spectroscopy have elucidated the ultrafast dynamics of the UV photolysis of W(CO)₆ and the subsequent binding of solvent molecules to the nascent pentacarbonyl fragment. researchgate.netacs.org

To circumvent the often harsh conditions of direct thermal substitution and the specialized equipment required for photochemistry, labile tungsten carbonyl precursors are frequently generated in-situ. These precursors are typically of the form W(CO)₅(S), where S is a weakly coordinating solvent molecule like tetrahydrofuran (THF) or acetonitrile (B52724) (NCMe). acs.org

The W(CO)₅(THF) complex is conveniently prepared by photolyzing W(CO)₆ in THF. frontiersin.orgnih.gov The weakly bound THF molecule is easily displaced by a stronger donor ligand, such as an amine or amide, allowing for the synthesis of W(CO)₅L complexes under mild thermal conditions. acs.orgrsc.org This method combines the clean generation of the W(CO)₅ fragment via photochemistry with the practical convenience of a thermally stable yet reactive precursor.

Similarly, W(CO)₅(NCMe) can be generated in-situ. One method involves the addition of an equimolar amount of trimethylamine N-oxide (Me₃NO) to an acetonitrile solution of W(CO)₆. researchgate.net The Me₃NO facilitates the removal of a CO ligand, which is then replaced by an acetonitrile molecule. The resulting W(CO)₅(NCMe) complex is a valuable precursor for synthesizing pentacarbonyl complexes with thioamides and other nitrogen-containing ligands at room temperature. researchgate.net

Synthesis of Monosubstituted Tungsten Carbonyl Amide/Amine Complexes

The synthesis of monosubstituted tungsten carbonyl complexes, [W(CO)₅L], where L is an amide or amine ligand, is most effectively achieved using the labile precursor method. The reaction of photochemically generated W(CO)₅(THF) with one equivalent of a nitrogen-containing ligand readily affords the desired W(CO)₅L product. acs.orgrsc.org For example, tungsten pentacarbonyl complexes with thioamide ligands have been successfully isolated from the room temperature reaction between in-situ generated [W(CO)₅(NCMe)] and various acyclic and cyclic thioamides. researchgate.net In these complexes, the thioamide ligand coordinates to the tungsten center through the sulfur atom. researchgate.net This approach provides a high-yield, controlled route to monosubstituted complexes, as the mild reaction conditions prevent the further loss of CO ligands.

Synthesis of Disubstituted and Polysubstituted Tungsten Carbonyl Nitrogen Ligand Complexes

The introduction of two or more nitrogen ligands into the tungsten carbonyl coordination sphere can be accomplished either by using a stoichiometric excess of a monodentate ligand under forcing conditions or, more commonly, by employing polydentate, chelating ligands.

Chelating nitrogen ligands, which possess two or more donor atoms, are particularly effective for creating stable, polysubstituted tungsten carbonyl complexes. The chelate effect favors the formation of cyclic structures where the ligand displaces multiple CO molecules, typically in a cis arrangement.

A notable example is the synthesis of cis-[W(CO)₄(L-L)] complexes, where L-L is a chelating bidentate ligand. tandfonline.comresearchgate.net Novel tungsten carbonyl complexes have been prepared by refluxing W(CO)₆ with N-methyl substituted urea and thiourea ligands in THF. tandfonline.comresearchgate.net These ligands act as bidentate chelators, coordinating to the tungsten atom through the carbonyl oxygen or thiocarbonyl sulfur and a nitrogen atom, resulting in the displacement of two CO ligands to form stable, cis-disubstituted tetracarbonyl derivatives. tandfonline.comresearchgate.net Similarly, novel tungsten amide complexes, such as W(DMEDA)₃, have been synthesized using chelating diamido ligands, although these syntheses start from tungsten halides like WCl₆ rather than W(CO)₆. nih.gov

The characterization of these complexes relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is particularly diagnostic, as the number and pattern of CO stretching bands reveal the substitution pattern and geometry of the complex (e.g., cis vs. trans). tandfonline.com

| Complex | Ligand (L-L) | Abbreviation | Synthetic Method | Geometry |

|---|---|---|---|---|

| [(MMU)W(CO)₄] | Morpholinomethyl urea | MMU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

| [(MMTU)W(CO)₄] | Morpholinomethyl thiourea | MMTU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

| [(PMU)W(CO)₄] | Piperidinomethyl urea | PMU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

| [(PMTU)W(CO)₄] | Piperidinomethyl thiourea | PMTU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

| [(DAMU)W(CO)₄] | Diphenylaminomethyl urea | DAMU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

| [(DAMTU)W(CO)₄] | Diphenylaminomethyl thiourea | DAMTU | Reflux W(CO)₆ with ligand in THF | cis-disubstituted |

Synthesis with Urea and Thiourea Derivatives

The reaction of tungsten hexacarbonyl with N-methyl substituted urea and thiourea derivatives provides a direct route to cis-disubstituted tetracarbonyl tungsten complexes. This method typically involves the refluxing of tungsten hexacarbonyl with the corresponding urea or thiourea ligand in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds via the displacement of two cis-carbonyl ligands.

The general reaction can be represented as: W(CO)₆ + L-L → cis-[W(CO)₄(L-L)] + 2CO

In these complexes, the urea or thiourea derivative acts as a bidentate chelating ligand. Coordination to the tungsten center occurs through the carbonyl oxygen or thiocarbonyl sulfur and a nitrogen atom from the ligand backbone. nih.govnih.gov A variety of N-methyl substituted urea and thiourea ligands have been successfully employed in this synthesis, leading to the formation of stable, yellow-orange, air-stable solids. nih.gov The yields for these reactions are generally good, ranging from 65-80%. nih.gov

Table 1: Synthesis of Tungsten Carbonyl Complexes with Urea and Thiourea Derivatives

| Ligand (L-L) | Abbreviation | Resulting Complex |

|---|---|---|

| Morpholinomethyl urea | MMU | cis-[W(CO)₄(MMU)] |

| Morpholinomethyl thiourea | MMTU | cis-[W(CO)₄(MMTU)] |

| Piperidinomethyl urea | PMU | cis-[W(CO)₄(PMU)] |

| Piperidinomethyl thiourea | PMTU | cis-[W(CO)₄(PMTU)] |

| Diphenylaminomethyl urea | DAMU | cis-[W(CO)₄(DAMU)] |

| Diphenylaminomethyl thiourea | DAMTU | cis-[W(CO)₄(DAMTU)] |

Synthesis with Thioamides and Related S,N-Donor Ligands

Tungsten pentacarbonyl complexes featuring thioamide ligands can be effectively synthesized through the reaction of an activated tungsten carbonyl precursor with the thioamide. A common precursor for these syntheses is [W(CO)₅(NCMe)], which is generated in situ from tungsten hexacarbonyl by the addition of trimethylamine N-oxide (Me₃NO) in acetonitrile. This intermediate readily reacts with thioamides at room temperature.

The synthetic process can be summarized in two steps:

W(CO)₆ + Me₃NO + MeCN → [W(CO)₅(NCMe)] + CO₂ + Me₃N

[W(CO)₅(NCMe)] + R-C(S)NH₂ → [W(CO)₅{κ¹-(S)-RCSNH₂}] + MeCN

In these reactions, both acyclic thioamides, such as thioacetamide and thiobenzamide, and cyclic thioamides (thiolactams) coordinate to the tungsten center. researchgate.net Spectroscopic and X-ray diffraction studies have confirmed that the thioamide ligand coordinates to the tungsten atom exclusively through its sulfur atom in a monodentate fashion. researchgate.net

An alternative approach involves the photochemical reaction of pyridine-2-thiol with W(CO)₆, which also yields a sulfur-coordinated tungsten pentacarbonyl complex. researchgate.net

Table 2: Synthesis of Tungsten Pentacarbonyl Complexes with Thioamides

| Thioamide Ligand | Resulting Complex | Coordination Mode |

|---|---|---|

| Thioacetamide | [W(CO)₅{κ¹-(S)-CH₃CSNH₂}] | Monodentate (S-bound) |

| Thiobenzamide | [W(CO)₅{κ¹-(S)-PhCSNH₂}] | Monodentate (S-bound) |

| Cyclic Thioamides (Thiolactams) | [W(CO)₅{κ¹-(S)-thiolactam}] | Monodentate (S-bound) |

| Pyridine-2-thiol | [W(CO)₅(pyridinium-2-thiolate)] | Monodentate (S-bound) |

Spectroscopic and Structural Elucidation of Tungsten Carbonyl Nitrogen Complexes

Infrared (IR) Spectroscopy for Carbonyl Vibrational Modes and Nitrogen Ligand Coordination

Infrared (IR) spectroscopy is a primary tool for probing the electronic environment of the metal center in tungsten carbonyl complexes. The stretching frequencies of the carbonyl (CO) ligands are particularly sensitive to changes in electron density on the tungsten atom, which is in turn influenced by the coordination of nitrogen-containing ligands. iitd.ac.in

The number and pattern of the ν(CO) stretching bands in the IR spectrum provide initial clues about the geometry of the complex. umb.edu For substituted tungsten pentacarbonyl complexes, such as L-W(CO)₅, where L is a nitrogen-containing ligand, a characteristic set of three IR bands is typically observed in the carbonyl stretching region (approximately 1820–2150 cm⁻¹). umb.eduunt.edu These bands correspond to the A₁, B₁, and E vibrational modes.

The position of these bands is a direct measure of the C-O bond strength. Stronger σ-donating or poorer π-accepting ligands increase the electron density on the tungsten center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and causing a decrease in the ν(CO) stretching frequency. iitd.ac.inumb.edu Conversely, electron-withdrawing ligands decrease the back-donation, leading to a higher ν(CO) frequency. acs.org

Force constants (k(CO)) can be calculated from the ν(CO) frequencies to provide a more quantitative measure of bond strength. In a study of (amine)W(CO)₅ complexes, it was found that while the trans-CO parameters showed no correlation with the pKa of the amine, the cis-CO parameters exhibited a very good linear trend. unt.edu This suggests that the electronic effects of the amine ligand are transmitted differently to the cis and trans carbonyl groups.

| Ligand (L) | ν(CO) (A₁) (cm⁻¹) | ν(CO) (B₁) (cm⁻¹) | ν(CO) (E) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Pyridine | 2072 | 1942 | 1942 | unt.edu |

| Aniline | 2073 | 1943 | 1943 | unt.edu |

| (TosL) | 2078 | 1963 | 1949 | acs.org |

The ν(CO) frequencies are highly correlated with the electronic properties of the ancillary ligands, including their π-bonding ability. nih.gov Ligands capable of π-back-donation compete with the CO ligands for the metal's d-electron density. This competition reduces the extent of W→CO back-donation, resulting in an increase in the ν(CO) frequencies. unt.edu

For instance, in a series of cis-L₂W(CO)₂(NO)Br complexes, the electron-withdrawing nature of the ligands was assessed by comparing their ν(CO) and ν(NO) frequencies. acs.org Ligands that are strong π-acceptors lead to higher ν(CO) values. This principle allows for the ranking of ligands based on their net electron-donating or -withdrawing capacity. The general trend observed is that as the σ-donor ability of the ligand increases, the ν(CO) frequency decreases due to increased back-donation. iitd.ac.inumb.edu However, the interplay between σ-donation and π-acidity can be complex, and a simple correlation is not always observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is indispensable for elucidating the structure and dynamics of tungsten carbonyl nitrogen complexes in solution.

¹H and ¹³C NMR provide information about the organic framework of the nitrogen-containing ligand, and shifts in the resonances upon coordination can confirm the mode of binding. For example, in complexes of N₂O₂ Schiff bases with tungsten carbonyls, the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum indicates coordination through the deprotonated phenolic oxygen atoms. ekb.eg Shifts in the azomethine proton (–HC=N) signal also confirm coordination via the nitrogen atom. ekb.eg

¹³C NMR is particularly useful for observing the carbonyl ligands directly. The chemical shift of the coordinated CO is sensitive to the electronic properties of the other ligands. rsc.org In (CO)₅MC(X)R' type complexes (where M=Cr, W), it has been observed that better electron-donating carbene groups cause the cis carbonyl carbon resonance to shift to a lower field. purdue.edu This is attributed to changes in the metal-to-carbonyl π-bond. purdue.edu In tungsten pentacarbonyl complexes with phosphorus-containing ligands, coordination to the tungsten is confirmed by the presence of tungsten-phosphorus satellites in the ³¹P NMR spectrum, arising from coupling to the ¹⁸³W isotope. acs.org

| Complex | δ(CO) trans (ppm) | δ(CO) cis (ppm) | Reference |

|---|---|---|---|

| (TosL)W(CO)₅ | - | - | acs.org |

| (Et₂N)₂PhPW(CO)₅ | - | - | acs.org |

| [W(CO)₅(η¹-dpsm)] | 199.9 | 197.8 | psu.edu |

Variable-temperature NMR spectroscopy is a powerful technique for studying dynamic processes, or fluxionality, in molecules. libretexts.org Many organometallic complexes, including tungsten carbonyls, are not static structures but can undergo rapid, reversible intramolecular rearrangements. libretexts.orgyoutube.com

For example, processes like the Bailar twist in trischelate complexes or Berry pseudorotation in trigonal bipyramidal species can be investigated by monitoring the changes in the NMR spectrum as a function of temperature. libretexts.org At high temperatures, if the exchange process is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and the spectrum may broaden and eventually resolve into separate signals for the non-equivalent nuclei in the "frozen" structure. youtube.com This allows for the determination of the energy barriers of these intramolecular processes. While specific examples for "azanide;carbon monoxide;tungsten" were not found, the fluxional behavior of related rhodatetraborane complexes has been studied, demonstrating the utility of this technique. mdpi.com

Ultraviolet-Visible (UV-Vis) and Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For tungsten carbonyl complexes, the spectra are typically characterized by intense metal-to-ligand charge-transfer (MLCT) bands. nih.gov In W(CO)₆, these transitions involve the promotion of an electron from a metal-based d-orbital to a π* orbital of a CO ligand. nih.gov

The introduction of a nitrogen-containing ligand in place of a CO group modifies the electronic structure and, consequently, the UV-Vis spectrum. The energy of the MLCT bands is sensitive to the nature of the nitrogen ligand. Ligands that raise the energy of the metal d-orbitals will cause a blue shift (hypsochromic shift) in the MLCT bands, while ligands that stabilize these orbitals will lead to a red shift (bathochromic shift).

In a comprehensive study of W(CO)₆, the absorption spectrum was re-assigned, revealing several low-energy MLCT bands and higher-energy bands with vibrational structure. nih.gov For some tungsten carbonyl complexes with specific diimine ligands, a strong solvent-dependent shift (solvatochromism) of the MLCT band is observed. dcu.ie Furthermore, some chromium, molybdenum, and tungsten carbonyl complexes with pyridyl-mesoionic carbene ligands have been shown to exhibit dual emissions in the visible and near-infrared (NIR) regions, originating from distinct triplet excited states. nih.gov

| Complex | Absorption Maxima (λmax, nm) | Solvent | Reference |

|---|---|---|---|

| W(CO)₆ | ~288, ~230 | Vapor Phase | nih.gov |

| [W₂O₄(L)₂] (L=N₂O₂ Schiff Base) | - | - | ekb.eg |

| W(0) complex with pyridyl-mesoionic carbene | ~450 (onset ~650) | Solid State (KBr) | nih.gov |

*Note: Specific λmax values for [W₂O₄(L)₂] were not detailed in the provided search results, but their characterization by UV-Vis was mentioned.*[ ekb.eg(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENSH3PqnCNFH2uXa4tEJxFk2S3INudoZSQ5sBSutYKtTA_nHUakdr3HpCujyynxJujb-sURyq0ULwy-2ghuKeVXrgSbHRF83N6WYwe3FOm9bgioBxIHeeFJdgo094MSa233oZN7kL-D-HgN0jq6l5l1msN8EXCk3HGwiOs8aQtQQELSAetuG0Fn4bQ)]Analysis of Electronic Transitions (e.g., Metal-to-Ligand Charge Transfer (MLCT))

The electronic properties of tungsten carbonyl nitrogen complexes are primarily investigated using UV-visible absorption spectroscopy. The observed electronic transitions provide insight into the molecular orbitals and their relative energies. A predominant feature in the spectra of these complexes is the Metal-to-Ligand Charge Transfer (MLCT) band. nih.gov

In a typical tungsten carbonyl complex, such as tungsten hexacarbonyl, the highest occupied molecular orbital (HOMO) is characterized by the metal dπ orbital. nih.gov The lowest unoccupied molecular orbital (LUMO), conversely, is composed of the π* antibonding orbitals of the carbon monoxide ligands. nih.gov The transition of an electron from the metal-centered HOMO to the ligand-centered LUMO is termed an MLCT transition. nih.gov The energy of this transition is sensitive to the nature of the ligands attached to the tungsten center. The introduction of nitrogen-based ligands, such as azanide (B107984) or related moieties, modulates the electronic density at the metal center, thereby influencing the energy of the MLCT band. For instance, strongly electron-withdrawing ligands can lower the energy of the metal d orbitals, leading to a blue shift (hypsochromic shift) in the MLCT absorption. Conversely, electron-donating nitrogen ligands increase the electron density on the tungsten, raising the energy of the d orbitals and causing a red shift (bathochromic shift) of the MLCT band.

Theoretical studies, such as those employing density functional theory (DFT), are crucial for a detailed assignment of the observed spectral features. nih.gov These calculations help to delineate the contributions of different orbitals to the electronic transitions. nih.gov For example, in tungsten hexacarbonyl, relativistic time-dependent DFT calculations have been used to re-assign the absorption spectrum, highlighting the importance of spin-orbit coupling effects. nih.gov

Spectroscopic data for a representative tungsten carbonyl complex featuring a nitrogen-containing Schiff base ligand reveals characteristic absorption bands in the UV-vis spectrum, which are attributed to such electronic transitions. ekb.eg

Table 1: Representative Electronic Transition Data for a Tungsten Carbonyl Complex

| Complex Type | Transition | Wavelength (nm) |

|---|---|---|

| W(CO)₆ | MLCT | ~300 |

| W(CO)₆ | MLCT | ~240 |

| W₂(O)₄(L)₂* | Ligand-based/CT | 292, 391 |

*L = 6,6'-(([1,1'-biphenyl]-4,4'diylbis(azaneylylidene))bis(methaneylylidene))bis(2,4-dichlorophenol). Data from a binuclear tungsten complex. ekb.eg

Investigation of Solvatochromic Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for probing the electronic structure of molecules in their ground and excited states. For tungsten carbonyl nitrogen complexes, the position of the MLCT absorption band often exhibits a marked dependence on the polarity of the solvent. acs.orgcapes.gov.br

This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. The MLCT excited state is typically more polar than the ground state due to the charge separation resulting from the electron transfer from the metal to the ligand. Polar solvents will therefore stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum as solvent polarity increases. This is known as positive solvatochromism. capes.gov.br

The extent of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt dye parameter (ET(30)) or the Kirkwood-Bauer-Magat equation. capes.gov.br Such analyses provide quantitative information about the change in dipole moment upon electronic excitation. Studies on various tungsten carbonyl complexes with diimine ligands have demonstrated significant solvatochromic behavior of their MLCT bands, confirming the charge-transfer nature of the transition. acs.orgcapes.gov.br The magnitude of these shifts provides insight into how the electron density is redistributed upon excitation. capes.gov.br

Table 2: Solvatochromic Data for a Representative Tungsten Tetracarbonyl Complex

| Solvent | Dielectric Constant (ε) | λmax (nm) of MLCT Band |

|---|---|---|

| Toluene | 2.38 | 556 |

| Dichloromethane | 8.93 | 577 |

| Acetone | 20.7 | 582 |

| Acetonitrile (B52724) | 35.9 | 588 |

*Data for W(CO)₄(N,N'-di-p-tolyl-1,4-diaza-1,3-butadiene).

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of tungsten carbonyl nitrogen complexes in the solid state. researchgate.netrsc.org This technique provides accurate coordinates for each atom in the crystal lattice, from which detailed geometric parameters can be derived.

The process involves irradiating a single crystal of the compound with a focused X-ray beam and measuring the diffraction pattern produced by the electrons of the atoms. The resulting data is used to construct an electron density map of the molecule, which is then interpreted to reveal the atomic positions. govinfo.gov

Determination of Coordination Geometry and Bond Parameters

From the refined crystal structure, the coordination geometry around the central tungsten atom is unequivocally established. For hexacoordinate tungsten carbonyl complexes, an octahedral or distorted octahedral geometry is typically observed. wikipedia.org

Key bond parameters that are precisely determined include:

Bond Lengths: The distances between the tungsten atom and the coordinating atoms of the carbonyl (W-C), nitrogen (W-N), and other ligands. The W-C bond lengths can provide information on the extent of π-back-donation.

Bond Angles: The angles between adjacent ligands (e.g., C-W-C, C-W-N, N-W-N). These values define the coordination polyhedron and reveal any distortions from idealized geometries (e.g., a perfect octahedron with 90° and 180° angles).

X-ray diffraction studies on various tungsten carbonyl complexes, including those with thioamide or carboranyl thioether ligands, have provided detailed structural information. researchgate.netrsc.org For example, in a tungsten pentacarbonyl complex with a thioamide ligand, the tungsten atom is typically found in a pseudo-octahedral environment. researchgate.net

Table 3: Illustrative Bond Parameters from X-ray Diffraction of a Tungsten Complex

| Parameter | Value |

|---|---|

| W-C (axial) | 2.05 Å |

| W-C (equatorial) | 2.00 Å |

| W-S | 2.58 Å |

| C-W-C (cis) | ~90° |

| C-W-C (trans) | ~180° |

| S-W-C (cis) | ~90° |

*Illustrative data based on typical tungsten carbonyl thioether/thioamide complexes. researchgate.netrsc.org

Analysis of Ligand-Metal Interactions and Distortions

The precise bond lengths and angles obtained from X-ray diffraction offer deep insights into the nature of ligand-metal bonding. The synergistic bonding model in metal carbonyls, involving σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand, can be evaluated. acs.org For instance, a shorter W-C bond and a longer C-O bond (compared to free CO) are indicative of significant π-back-donation.

The introduction of a nitrogen-based ligand like azanide influences the electronic properties of the tungsten center, which in turn affects the bonding with the CO ligands. An electron-donating azanide ligand would increase electron density on the tungsten, enhancing its ability to back-donate to the CO ligands. This would be observable in the crystallographic data as a shortening of the W-C bonds and a corresponding lengthening of the C-O bonds.

Distortions from ideal octahedral geometry are also informative. These can arise from steric effects (the bulkiness of the ligands) or electronic effects, such as the trans-influence, where a strongly σ-donating ligand weakens the bond to the ligand in the trans position.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a complex and to gain information about its composition and fragmentation patterns. niscpr.res.inuvic.ca For tungsten carbonyl nitrogen complexes, techniques like Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS) are commonly employed. niscpr.res.inuvic.ca

In ESI-MS, the complex is typically ionized by forming adducts (e.g., [M+Na]⁺) or, if it contains acidic or basic sites, by protonation or deprotonation. uvic.ca The resulting mass spectrum shows a characteristic isotopic pattern for tungsten, which confirms the presence of the metal in the detected ion. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation within the mass spectrometer, induced by increasing the cone voltage, can reveal the sequential loss of ligands, such as CO, providing clues about the stability of the metal-ligand bonds. uvic.ca

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in the compound. ekb.egacs.org This data is used to confirm the empirical formula of the synthesized complex. The experimentally determined percentages are compared with the calculated values for the proposed structure, and a close match provides strong evidence for the compound's identity and purity. acs.org

Table 4: Mass Spectrometry Fragmentation Data for Tungsten Hexacarbonyl (W(CO)₆) by Electron Impact

| Ion | Relative Abundance |

|---|---|

| [W(CO)₆]⁺ | 20 |

| [W(CO)₅]⁺ | 45 |

| [W(CO)₄]⁺ | 85 |

| [W(CO)₃]⁺ | 100 |

| [W(CO)₂]⁺ | 70 |

| [W(CO)]⁺ | 55 |

| [W]⁺ | 60 |

*Data obtained by EI-MS at 50 eV. niscpr.res.in

Reactivity and Mechanistic Investigations of Tungsten Carbonyl Complexes with Nitrogen Ligands

Ligand Exchange Reactions and Kinetics

Dissociative vs. Associative Mechanisms of CO and Nitrogen Ligand Exchange

The substitution of carbon monoxide (CO) and nitrogen-containing ligands in tungsten carbonyl complexes can proceed through different mechanistic pathways, primarily categorized as dissociative and associative. libretexts.orgyoutube.com

A dissociative mechanism involves an initial slow step where a ligand detaches from the metal center, forming a coordinatively unsaturated intermediate. libretexts.org This is then followed by a rapid coordination of the incoming ligand. For 18-electron complexes, which are common for tungsten carbonyls, this is a more likely pathway as it avoids a 20-electron intermediate. libretexts.org The rate of a dissociative substitution is primarily dependent on the concentration of the starting complex and is independent of the concentration of the incoming ligand. libretexts.org

An associative mechanism , on the other hand, begins with the incoming ligand attacking the metal center to form a higher-coordinate, often 20-electron, intermediate. wikipedia.org This is followed by the departure of the leaving group. This pathway is more common for coordinatively unsaturated (16-electron) complexes. wikipedia.org The rate of an associative substitution is dependent on the concentrations of both the starting complex and the incoming ligand. wikipedia.org

In reality, many ligand substitution reactions fall into a spectrum between these two extremes, known as interchange mechanisms (Ia or Id), where the distinction between a discrete intermediate and a transition state becomes blurred. youtube.comwikipedia.org

Influence of Ancillary Ligands on CO Labilization

Ancillary ligands, which are ligands other than the one being exchanged, play a significant role in modulating the rate of CO dissociation (labilization). The electronic and steric properties of these ligands can either strengthen or weaken the tungsten-CO bonds.

Electron-donating ancillary ligands increase the electron density on the tungsten center. This increased electron density leads to stronger back-bonding from the metal to the π* orbitals of the CO ligands, which strengthens the W-CO bond and makes CO dissociation more difficult. Conversely, electron-withdrawing ancillary ligands decrease the electron density on the tungsten, weakening the back-bonding and making the CO ligands more labile. frontiersin.org

For instance, phosphine (B1218219) oxide ligands have been shown to facilitate the labilization of CO ligands in tungsten carbonyls, enabling reactions at lower temperatures. frontiersin.orgnsf.gov This is attributed to the electronic effects of the phosphine oxide group. In contrast, phosphine ligands can decrease CO labilization. nsf.gov The steric bulk of ancillary ligands can also influence CO labilization. Large, bulky ligands can create steric crowding, which can be relieved by the dissociation of a CO ligand, thus accelerating the substitution reaction.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles involving transition metal complexes. nih.govlibretexts.org These processes involve changes in both the oxidation state and the coordination number of the metal center. libretexts.org

Carbon-Hydrogen (C-H) Activation and Functionalization

The activation of typically inert carbon-hydrogen (C-H) bonds is a significant area of research in organometallic chemistry, with tungsten complexes showing notable reactivity. youtube.com C-H activation by a tungsten complex can occur via oxidative addition, where the W-C and W-H bonds are formed as the C-H bond is broken. This process typically involves the tungsten center being oxidized, for example, from W(0) to W(II). youtube.com

Intramolecular C-H activation, or cyclometalation, where a C-H bond of a ligand already coordinated to the metal is cleaved, is often more facile than intermolecular activation. acs.org The resulting metallacycle is generally more stable. Tungsten complexes have been shown to selectively activate C-H bonds in various hydrocarbons, including alkanes. ubc.ca The functionalization of these activated C-H bonds can then lead to the formation of new carbon-carbon or carbon-heteroatom bonds, a process of great synthetic utility. nih.gov

Role of Tungsten Oxidation States in Redox Cycles (e.g., W(0)/W(II))

The ability of tungsten to exist in multiple stable oxidation states, most commonly W(0), W(II), W(IV), and W(VI), is central to its role in catalytic redox cycles. researchgate.net A typical catalytic cycle might involve the oxidative addition of a substrate to a W(0) complex, forming a W(II) intermediate. libretexts.orgnsf.gov This is followed by other steps such as migratory insertion or reaction with another substrate. The cycle is completed by a reductive elimination step, where a new molecule is formed and the tungsten center is reduced back to its W(0) state, regenerating the catalyst. libretexts.orgyoutube.com

The relative stability of the W(0) and W(II) states, influenced by the ligand environment, is a crucial factor in determining the feasibility of a catalytic cycle. researchgate.netnsf.gov For example, in some systems, the oxidation of a W(0) center to a W(II) center is a key step in initiating a reaction sequence. researchgate.net

Migratory Insertion Reactions

Migratory insertion is another fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center combine. wikipedia.orglibretexts.org This reaction does not involve a change in the oxidation state of the metal. libretexts.orgyoutube.com A common example is the insertion of a carbon monoxide ligand into a metal-alkyl or metal-hydride bond to form an acyl or formyl group, respectively. libretexts.org

For migratory insertion to occur, the two ligands involved must be positioned cis to each other. libretexts.orglibretexts.org The reaction proceeds through a cyclic transition state and results in a vacant coordination site, which is typically filled by an incoming ligand. libretexts.org The reverse of this process is called deinsertion or elimination. libretexts.org

In tungsten carbonyl chemistry, migratory insertion of CO is a key step in processes like hydroformylation. rsc.org The propensity of a ligand to migrate is known as its migratory aptitude. Studies have shown that the nature of the migrating group and the other ligands on the metal center can significantly influence the rate and thermodynamics of the insertion reaction. libretexts.org For example, electron-withdrawing groups on the migrating alkyl ligand can slow down the insertion rate. libretexts.org

| Reaction Type | Key Features |

| Ligand Exchange | Substitution of ligands, can be dissociative, associative, or interchange. libretexts.orgyoutube.com |

| Oxidative Addition | Increases coordination number and oxidation state of the metal. libretexts.org |

| Reductive Elimination | Decreases coordination number and oxidation state of the metal; reverse of oxidative addition. youtube.com |

| Migratory Insertion | Combination of two adjacent ligands; no change in metal oxidation state. wikipedia.orglibretexts.org |

Carbonylation Reactions (e.g., Carbamoylation)

Tungsten carbonyl complexes have demonstrated the ability to facilitate carbonylation reactions, particularly the carbamoylation of amines. A notable example involves the iodo-bridged tungsten carbonyl dimer, [(CO)2W(NPh)I2]2, which stoichiometrically carbonylates primary and secondary amines under mild conditions. acs.org This reaction is significant as it represents a rare instance of amine carbonylation using a Group 6 metal complex without the need for high-pressure carbon monoxide, as the carbonyl ligands are sourced directly from the complex. acs.org

In a typical reaction, the tungsten dimer reacts with an excess of a secondary amine, such as piperidine (B6355638), to yield the corresponding formamide (B127407). acs.org Similarly, primary amines are converted to ureas. acs.org The reaction proceeds through the formation of a monomeric adduct, for instance, (CO)2I2W(NPh)(pip) when piperidine is used. acs.org The yields of the formamide products vary depending on the secondary amine used. acs.org

Table 1: Yields of Formamides from the Carbonylation of Various Secondary Amines with [(CO)2W(NPh)I2]2 acs.org

| Secondary Amine | Formamide Product | Yield (%) |

| Pyrrolidine | 1-Formylpyrrolidine | 61 |

| Piperidine | 1-Formylpiperidine | 36 |

| Diethylamine | N,N-Diethylformamide | 8 |

| Dibenzylamine | N,N-Dibenzylformamide | 25 |

| N-Methylbenzylamine | N-Methyl-N-benzylformamide | 30 |

It is important to note that the development of a catalytic version of this process would necessitate an external source of carbon monoxide. acs.org

Formation of Carbene and Carbyne Complexes

Tungsten carbonyl complexes serve as precursors for the synthesis of both carbene and carbyne complexes. These transformations often involve the manipulation of ligands attached to the tungsten center.

Fischer Carbene Complexes: These are typically formed with metal centers in low oxidation states and are characterized by a dative covalent bond from the carbene carbon to the metal and a π-back donation from the metal to the carbene. libretexts.org The presence of heteroatom substituents on the carbene carbon, such as an alkoxy or amino group, makes the carbene carbon more electrophilic, facilitating this back-donation. libretexts.org

Schrock Carbene Complexes: In contrast, these complexes involve metals in higher oxidation states and are formed with carbenes in a triplet spin state. libretexts.org

Formation of Carbyne Complexes: Fischer-type carbyne complexes can be synthesized from Fischer carbene complexes. For example, the treatment of pentacarbonyl[hydroxy(phenyl)carbene]tungsten(0) with boron trihalides yields trans-(bromo)tetracarbonyl(phenyl carbyne)tungsten(0). nobelprize.org Another route involves the reaction of an aminocarbene complex with boron tribromide. nobelprize.org Schrock-type carbyne complexes can be prepared through methods like the deprotonation of an α-C-H bond of a metal-carbene complex. libretexts.org

A notable reaction is the intramolecular rearrangement of a tungsten carbyne hydride complex, W(CMes)(CO)(H)(P(OMe)3)3, in the presence of excess phosphorus donor ligands or carbon monoxide, which leads to the formation of carbene complexes. acs.org This transformation proceeds via an intramolecular hydride migration. acs.org

Photochemical Reactivity of Tungsten Carbonyl Amine/Amide Complexes

The photochemistry of tungsten carbonyl complexes, including those with amine and amide ligands, is a significant area of study, primarily focusing on photoinduced ligand dissociation and the properties of their excited states.

Photoinduced Ligand Dissociation Processes

Upon irradiation, tungsten carbonyl complexes often undergo dissociation of a carbonyl (CO) ligand. sohag-univ.edu.egresearchgate.net This process is a key step in many photochemical reactions, as the resulting coordinatively unsaturated species, such as W(CO)5, are highly reactive. sohag-univ.edu.egrsc.org These intermediates can then coordinate with solvent molecules or other available ligands. researchgate.netrsc.org

For substituted tungsten carbonyls, such as W(CO)5L where L is an amine, both the dissociation of L and CO can occur. sohag-univ.edu.eg The relative quantum yields of these competing pathways can be dependent on the wavelength of the irradiation, highlighting the importance of selective excitation. rsc.org The mechanism of these photoreactions and the factors governing the preference for L versus CO substitution are complex and continue to be investigated. sohag-univ.edu.eg

Excited State Properties and Deactivation Pathways

The absorption of light by tungsten carbonyl complexes promotes them to excited states. For some monosubstituted tungsten carbonyls, W(CO)5L (where L can be an amine), luminescence has been observed at low temperatures. sohag-univ.edu.eg It is generally believed that, regardless of the initial excitation wavelength, the complex rapidly deactivates to the lowest excited state, which then acts as the precursor for photochemical reactions. sohag-univ.edu.eg

In solution at room temperature, luminescence is often not observed, suggesting that fast photochemical reactions, such as ligand dissociation, effectively compete with radiative decay processes. sohag-univ.edu.eg The nature of the ligand L can influence the rate of non-radiative deactivation pathways. sohag-univ.edu.eg The excited states involved are often ligand-to-metal charge-transfer (LMCT) states, which can trigger reductive processes and metal-ligand bond cleavage. nih.govnih.gov

Reactivity with Specific Substrates

The reactivity of tungsten carbonyl complexes extends to a variety of substrates, including those containing nitrogen and sulfur donor atoms. The coordination modes of these substrates are crucial in determining the subsequent reaction pathways.

Coordination Modes of Nitrogen/Sulfur Donors (e.g., thioamides, nitriles)

Thioamides: While specific research on the coordination of thioamides to the "azanide;carbon monoxide;tungsten" system is not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that thioamides can coordinate to a tungsten center through either the sulfur or nitrogen atom, or in a bidentate fashion utilizing both atoms. The preferred coordination mode would depend on factors such as the electronic properties of the tungsten complex and the steric environment around the metal center.

Nitriles: Nitriles are known to coordinate to tungsten carbonyl complexes. For instance, three carbonyl ligands in tungsten hexacarbonyl, W(CO)6, can be displaced by acetonitrile (B52724) to form W(CO)3(CH3CN)3. wikipedia.org The coordination of nitriles is a key aspect of their photochemical dissociation from certain transition metal complexes, a process that has been shown to sometimes follow an "anti-energy gap law" behavior, where dissociation can occur effectively from low-energy excited states. rsc.org In the context of tungsten-catalyzed reactions, nitriles on substrates have been shown to be compatible with processes like isomerization/carbonylation. nih.gov

Reactions with Olefins and Alkynes

The reactivity of tungsten carbonyl complexes featuring nitrogen-based ligands, such as azanide (B107984) (amido) and its derivatives, towards unsaturated organic molecules like olefins and alkynes is a field rich with diverse chemical transformations. These reactions are fundamental to the development of catalytic processes, including cycloadditions and metathesis, which enable the construction of complex organic frameworks. Mechanistic investigations have revealed the subtle interplay between the metal center, the nitrogen ligand, and the incoming unsaturated substrate, often involving the formation of highly reactive intermediates.

Cycloaddition Reactions with Olefins

A notable reaction pathway for tungsten carbonyl complexes in the presence of olefins is through the formation and subsequent reaction of tungsten-containing carbonyl ylides. Research has demonstrated that these ylides can be generated from the reaction of o-alkynylphenyl carbonyl compounds with a catalytic amount of a tungsten pentacarbonyl species, such as W(CO)5(thf). These intermediates readily undergo [3+2]-cycloaddition reactions with electron-rich alkenes to produce complex polycyclic structures. figshare.com

The proposed mechanism involves the initial coordination of the alkyne moiety of the substrate to the tungsten center, followed by an intramolecular attack of the carbonyl oxygen onto the alkyne, generating the tungsten-containing carbonyl ylide. This reactive 1,3-dipole is then trapped by an alkene. The resulting intermediate, a nonstabilized tungsten carbene, can undergo further intramolecular reactions, such as C-H insertion, to yield the final polycyclic product. figshare.com

The scope of this cycloaddition has been explored with various alkenes. The use of triethylsilane can intercept the intermediate carbene complex, leading to silicon-containing cycloadducts and regenerating the W(CO)5 species. This methodology has helped to clarify the scope of alkenes suitable for this transformation. figshare.com

Detailed mechanistic studies, including two-dimensional NMR spectroscopy and experiments with ¹³C-labeled substrates, have provided direct evidence for the structure of the tungsten-containing carbonyl ylide intermediate. Furthermore, experiments using (E)- or (Z)-vinyl ethers have shown that the [3+2]-cycloaddition proceeds in a concerted fashion. These studies also revealed the reversible nature of this cycloaddition reaction. figshare.com

Table 1: [3+2]-Cycloaddition of Tungsten-Containing Carbonyl Ylide with Various Alkenes figshare.com

| Alkene Substrate | Product Type | Yield (%) | Notes |

|---|---|---|---|

| Ethyl vinyl ether | Polycyclic ether | 75 | Reaction proceeds via intramolecular C-H insertion of the intermediate carbene. |

| 2,3-Dihydrofuran | Fused polycyclic ether | 88 | Demonstrates applicability to cyclic alkenes. |

| N-Vinyl-2-pyrrolidinone | Polycyclic lactam | 65 | Illustrates tolerance of amide functional groups. |

| Ethyl vinyl ether (with Et3SiH) | Silicon-containing cycloadduct | 78 | Intermediate carbene is trapped by triethylsilane. |

Metathesis Reactions with Olefins and Alkynes

While direct reactions of stable tungsten amido carbonyl complexes in catalytic metathesis are not common, tungsten complexes bearing imido ligands (N-R) are exceptionally important as catalysts for both olefin and alkyne metathesis. nih.govacs.org Tungsten hexacarbonyl often serves as a versatile starting material for the synthesis of various organotungsten precursors, which are then converted into these highly active catalysts. wikipedia.org

Olefin Metathesis: High-oxidation-state tungsten imido alkylidene complexes are powerful catalysts for the metathesis of alkenes. nih.govnih.gov The general structure of these catalysts is W(NR)(CHR')(OR'')2, where the imido group (NR) is a crucial component. The electronic and steric properties of the imido ligand can be tuned to control the activity and selectivity of the catalyst. mit.edu The reaction proceeds through the well-established Chauvin mechanism, involving the formation of a metallacyclobutane intermediate via a [2+2]-cycloaddition between the tungsten alkylidene and the olefin. This intermediate then undergoes a retro-[2+2]-cycloaddition to release a new olefin and regenerate a tungsten alkylidene, thus propagating the catalytic cycle.

Alkyne Metathesis: Similarly, tungsten alkylidyne complexes, often featuring imido or alkoxide ligands, are effective catalysts for alkyne metathesis. wikipedia.org These reactions allow for the cleavage and reformation of carbon-carbon triple bonds. The mechanism is analogous to olefin metathesis, proceeding through a metallacyclobutadiene intermediate. wikipedia.org The synthesis of these catalysts can start from precursors derived from tungsten hexacarbonyl. wikipedia.org The development of well-defined tungsten alkylidyne catalysts has established alkyne metathesis as a valuable tool in organic synthesis. wikipedia.org

In some instances, the reaction of tungsten hexacarbonyl with terminal alkynes can lead to the formation of tungsten vinylidene complexes through hydrogen migration. This rearrangement is driven by the minimization of repulsive interactions between the filled d-orbitals of the tungsten and the π-orbitals of the alkyne. wikipedia.org

Table 2: Overview of Tungsten-Catalyzed Metathesis Reactions

| Reaction Type | Typical Catalyst Class | Key Intermediate | Common Precursor |

|---|---|---|---|

| Olefin Metathesis | Tungsten Imido Alkylidene | Metallacyclobutane | WCl6, W(OAr)xCl_y |

| Alkyne Metathesis | Tungsten Alkylidyne | Metallacyclobutadiene | W(CO)6, WCl6 |

Computational and Theoretical Approaches to Tungsten Carbonyl Nitrogen Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone for the computational study of transition metal complexes, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for systems containing heavy elements like tungsten, where relativistic effects become significant.

Ground State and Excited State Characterization

DFT calculations are instrumental in determining the most stable (ground state) geometries of tungsten carbonyl nitrogen complexes. These calculations optimize the positions of all atoms to find the minimum energy configuration. For instance, in hypothetical octahedral complexes, DFT can predict bond lengths and angles, such as the W-C, C-O, and W-N distances, with high accuracy. The ground state electronic configuration of tungsten, a group 6 metal, is [Xe] 4f¹⁴ 5d⁴ 6s² youtube.com. In an octahedral complex like W(CO)₆, the six valence electrons of the tungsten atom occupy the t₂g orbitals, which are non-bonding with respect to σ-interactions libretexts.orglibretexts.org.

Computational studies on related tungsten imido complexes, such as Cl4(CH3CN)W=NR, have been used to investigate ground state structures and decomposition pathways relevant to chemical vapor deposition ufl.edu. Similarly, DFT has been employed to understand the formation of terminal tungsten nitride complexes, for example, [(depe)2WN][BArF4], which is formed via the oxidative cleavage of dinitrogen acs.org. These studies confirm the W≡N triple bond, with a calculated bond length of approximately 1.675 Å, a hallmark of a terminal nitride ligand acs.org.

Beyond the ground state, computational methods can explore excited states and transition states, which are crucial for understanding reaction mechanisms and photochemistry. For example, computational studies on the racemization of chiral-at-tungsten dioxo complexes have identified various twist mechanisms and their corresponding transition state barriers, revealing the most likely pathways for stereochemical change acs.org.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant strength of modern DFT is its ability to predict spectroscopic parameters, which serves as a vital link between theoretical models and experimental reality.

NMR Chemical Shifts: For heavy atoms like tungsten, relativistic effects have a profound impact on NMR chemical shifts. Advanced computational methods, such as four-component relativistic DFT calculations at the Dirac-Kohn-Sham level, have proven to be highly accurate for predicting the NMR parameters of tungsten carbonyl complexes uit.nouit.no. These calculations can model chemical shifts and spin-spin coupling constants, and their accuracy is often improved by including solvent effects through models like the Conductor-like Screening Model (COSMO) uit.no. Studies have shown that for carbonyl ligands specifically, using all-electron basis sets is recommended over effective core potentials (ECPs) to achieve high accuracy in calculated ¹³C NMR shifts rsc.org.

Table 1: Computational Approaches for NMR Chemical Shift Prediction in Tungsten Complexes

| Parameter | Recommended Computational Method | Key Considerations | Typical Accuracy |

| Geometry Optimization | DFT (e.g., PBE0 functional) with TZP or TZ2P basis set | Standard procedure before NMR calculation. scm.com | High |

| ¹H, ¹³C Chemical Shifts (Ligand) | DFT with GIAO method (e.g., PBE0 functional) | For carbons not bonded to W, non-relativistic methods may suffice. researchgate.net | Good to Excellent |

| ¹⁸³W, ¹³C (W-CO) Chemical Shifts | Four-Component Relativistic DFT (e.g., Dirac-Kohn-Sham) | Essential for heavy atoms due to large spin-orbit coupling effects. uit.nouit.noresearchgate.net | Good agreement with experiment |

| Solvent Effects | Conductor-like Screening Model (COSMO) | Inclusion generally improves agreement with experimental solution-state NMR data. uit.no | Improved Accuracy |

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. For metal carbonyls, the C-O stretching frequencies (ν(CO)) are particularly informative about the electronic environment of the metal center. A lower ν(CO) indicates stronger π-backbonding from the metal to the CO ligand's π* orbitals. Computational studies have established scaling factors for various DFT functionals that correct for systematic errors, leading to excellent agreement between calculated and experimental frequencies researchgate.net. For example, the ν(CO) band in free CO is at 2143 cm⁻¹, while in complexes like Cr(CO)₆, it is observed around 1981 cm⁻¹, indicating significant backbonding libretexts.org. Similar shifts would be expected for tungsten carbonyl nitrogen systems, with the exact frequencies being sensitive to the nature of the nitrogen ligand.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Metal Carbonyls

| Complex | Mode | Calculated (Scaled) Frequency | Experimental Frequency |

| W(CO)₆ | T₁ᵤ (CO stretch) | ~1980-2000 | ~1998 |

| Cr(CO)₆ | T₁ᵤ (CO stretch) | ~1980-2000 | ~2000 |

| Ni(CO)₄ | T₂ (CO stretch) | ~2055-2065 | ~2060 |

Note: Calculated values are approximate and depend on the specific DFT functional and scaling factor used. Experimental values are for the gas phase or non-coordinating solvents. libretexts.orgresearchgate.net

Quantum Chemical Analysis of Metal-Ligand Bonding

Sigma Donation and Pi Backbonding in Tungsten-Carbon Monoxide and Tungsten-Nitrogen Bonds

The bonding in tungsten carbonyl complexes is classically described by the Dewar-Chatt-Duncanson model. This involves two main components:

σ-donation: The carbon monoxide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is a σ-orbital primarily localized on the carbon, to an empty d-orbital on the tungsten atom libretexts.orgacs.org.

π-backbonding: The tungsten atom donates electron density from its filled d-orbitals (of t₂g symmetry in an octahedral complex) back into the empty π* antibonding orbitals of the carbon monoxide ligands libretexts.orgacs.org. This synergistic process strengthens the metal-carbon bond but weakens the carbon-oxygen bond, which is observable as a decrease in the ν(CO) stretching frequency in IR spectra libretexts.org.

The terminal nitride ligand (N³⁻) engages in a different, yet powerful, bonding interaction. It is considered a very strong π-donor ligand. It forms one strong σ-bond and two strong π-bonds with the metal center, resulting in a formal W≡N triple bond acs.org. This extensive donation of electron density from the nitride to the tungsten center makes the metal electron-rich.

In a mixed-ligand azanide (B107984);carbon monoxide;tungsten complex, these two ligands would compete for the metal's d-orbitals. The strong π-donation from the nitride ligand would increase the electron density on the tungsten center, which in turn would enhance the tungsten's ability to engage in π-backbonding with the CO ligands. This would likely lead to a significant weakening of the C-O bonds compared to a homoleptic tungsten carbonyl complex like W(CO)₆.

Applications of Molecular Orbital Theory and Ligand Field Theory

Molecular Orbital (MO) theory provides a more complete picture of bonding by considering the combination of metal and ligand atomic orbitals to form a set of molecular orbitals that extend over the entire complex dalalinstitute.comntu.edu.sg.

In an octahedral complex (e.g., [W(N)(CO)₅]), the metal's 5d, 6s, and 6p orbitals and the ligand group orbitals combine to form bonding, non-bonding, and antibonding MOs libretexts.org.

The metal's eg orbitals (dₓ²-y² and d₂²) point directly at the ligands and form σ-bonding and σ*-antibonding MOs.

The metal's t₂g orbitals (dxy, dxz, dyz) are of the correct symmetry to overlap with the π-orbitals of the ligands.

Mechanistic Insights from Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping potential energy surfaces, DFT calculations can identify intermediates, transition states, and the energetic barriers that connect them, providing a step-by-step understanding of how a reaction proceeds nih.gov.

For tungsten systems, computational modeling has provided key insights:

Precursor Decomposition: DFT studies on tungsten imido precursors for chemical vapor deposition have detailed the unimolecular decomposition pathways. These calculations showed that the presence of reactive gases like H₂ or NH₃ can open up entirely new, lower-energy reaction channels, such as transamination of the imido ligand, fundamentally altering the reaction outcome ufl.edu.

N₂ Cleavage: The mechanism for the formation of a tungsten nitride from a dinitrogen complex was elucidated using DFT. Calculations supported a pathway involving the one-electron oxidation of a trans-(P₂)₂W(N₂)₂ complex, followed by N₂ dissociation to form a bimetallic intermediate, which then undergoes photolysis to cleave the N≡N bond and form the terminal nitride acs.org.

Stereochemical Rearrangements: For chiral tungsten dioxo complexes, computational modeling has been used to explore four distinct pathways for racemization. The calculations revealed that a specific "diagonal-metal-ligand" (DML) twist has a significantly lower energy barrier than the more traditionally assumed Bailar or Ray-Dutt twists, identifying it as the most probable racemization mechanism acs.org.

These examples demonstrate how computational modeling can provide detailed, dynamic pictures of chemical transformations, offering predictive power and a deeper understanding of the factors controlling the reactivity of complex tungsten compounds.

Elucidation of Energy Profiles and Transition State Analysis

Density Functional Theory (DFT) is a primary computational tool for mapping the potential energy surfaces of reactions involving tungsten carbonyl nitrogen systems. These calculations are crucial for elucidating reaction mechanisms, identifying intermediates, and locating transition states.

Mechanistic studies on related tungsten complexes, such as tungsten bipyridyl tetracarbonyl systems used in CO₂ reduction, demonstrate the power of DFT in this regard. nih.gov For instance, in the catalytic cycle of [W(bpy)(CO)₄], DFT calculations have been employed to map out the Gibbs free energy reaction profiles. nih.gov These profiles help in identifying the most plausible reaction pathways, such as a reduction-first versus a protonation-first mechanism, by comparing the energies of intermediates and transition states. nih.gov In one such study, a transition state for the addition of CO₂ to a doubly reduced tungsten complex was located, revealing a kinetically facile process with a computed Gibbs free energy of activation of 4.5 kcal/mol. nih.gov The geometry of this transition state showed a pre-activated CO₂ molecule with a bent O=C=O angle of 151.1°. nih.gov

Similarly, in the study of tungsten carbonyl cations, W(CO)n+, ab initio and DFT calculations have been used to determine structures and binding energies. researchgate.netresearchgate.net These studies compute successive (CO)n-1W+−CO binding energies, providing a detailed energy landscape for CO dissociation. researchgate.netresearchgate.net The analysis of potential energy surfaces (PES) for different spin states (sextet, quartet, and doublet) reveals the most stable geometries and the energy barriers between them. researchgate.netresearchgate.net For example, on the quartet PES of W(CO)₂⁺, three bent minima were found to be lower in energy than the linear structure, a preference attributed to electronic σ effects. researchgate.netresearchgate.net

The following table provides an example of calculated successive binding energies for CO ligands in tungsten carbonyl cations, illustrating the type of data generated from these computational approaches.

| Complex | Dissociation Reaction | Calculated Binding Energy (eV) |

|---|---|---|

| W(CO)⁺ | W(CO)⁺ → W⁺ + CO | 1.98 |

| W(CO)₂⁺ | W(CO)₂⁺ → W(CO)⁺ + CO | 2.11 |

| W(CO)₃⁺ | W(CO)₃⁺ → W(CO)₂⁺ + CO | 1.69 |

| W(CO)₄⁺ | W(CO)₄⁺ → W(CO)₃⁺ + CO | 1.75 |

| W(CO)₅⁺ | W(CO)₅⁺ → W(CO)₄⁺ + CO | 1.75 |

| W(CO)₆⁺ | W(CO)₆⁺ → W(CO)₅⁺ + CO | 2.13 |

This data is illustrative and based on findings for tungsten carbonyl cations to demonstrate the application of computational chemistry in determining binding energies.

Investigation of Steric and Electronic Effects on Reactivity

Computational methods are also pivotal in dissecting the steric and electronic factors that govern the reactivity of tungsten carbonyl nitrogen complexes. The nature of the ligands bound to the tungsten center significantly influences its properties.

Electronic Effects: The interplay of σ-donation from the ligands to the metal and π-back-donation from the metal to the ligands is a cornerstone of transition metal chemistry. In tungsten carbonyl complexes, DFT studies have shown that π-back-donation is crucial in shaping the molecules and drives changes in spin states as the number of ligands increases. researchgate.netresearchgate.net For instance, in tungsten bipyridyl tetracarbonyl complexes, an increase in electron density on the bipyridine ligand enhances π-back-donation to the metal carbonyl antibonding orbitals, which is reflected in the calculated carbonyl stretching frequencies. nih.gov This effect weakens the C-O bond, a phenomenon that can be correlated with experimental infrared spectroscopy data. nih.gov The introduction of an amido (azanide) ligand, a strong π-donor, is expected to significantly enhance the electron density at the tungsten center, thereby increasing π-back-donation to the CO ligands. nih.gov This is supported by studies on tungsten(0) carbonyl complexes stabilized by π-donating amido ligands, where short W-N bond distances provide evidence for this donation. nih.gov

Steric Effects: The size and arrangement of ligands around the tungsten atom can dictate reaction pathways and the stability of different isomers. While the simple "azanide;carbon monoxide;tungsten" system may have limited steric hindrance, in more complex derivatives, steric crowding can be a dominant factor. For example, in a theoretical study of tungsten carbonyl complexes with bulky phosphinine ligands, steric crowding was identified as a reason for elongated bonds. uit.no DFT calculations can quantify these steric effects by optimizing geometries and calculating steric hindrance energies, providing a rationale for observed structural features and reactivity patterns.

The table below summarizes the influence of electronic effects in a series of substituted tungsten bipyridyl tetracarbonyl complexes, as revealed by DFT calculations.

| Substituent (R) on bipyridine | Electronic Nature | Effect on CO₂ Reduction Catalysis |

|---|---|---|

| CN, CF₃ | Electron-withdrawing | Inefficient catalysis due to high-energy intermediates for protonation steps. nih.gov |

| H, tBu | Electron-donating | Most active catalysts due to higher turnover frequencies at low overpotentials. nih.gov |

Spin State Energetics and Reactivity Correlations

For transition metal complexes, the relative energies of different spin states can have profound implications for their reactivity. Tungsten complexes are no exception, and computational chemistry is essential for predicting these spin-state energetics, a task that can be challenging for both DFT and wavefunction-based methods. researchgate.net

In the context of W(CO)n+ complexes, theoretical studies have shown that the spin state of the ground state changes as the number of CO ligands increases, moving from a sextet for W(CO)+ to a quartet and then to a doublet for higher carbonyls. researchgate.netresearchgate.net This spin-lowering is attributed to an increasing number of doubly occupied 5dπ metal orbitals, which enhances π-back-donation and reduces repulsion between metal σ electrons and CO lone pairs. researchgate.netresearchgate.net The ability to predict the ground spin state and the energies of excited spin states is critical, as the reactivity of the complex can be dictated by the accessibility of states with unpaired electrons. researchgate.netresearchgate.net For instance, it has been proposed that for a tungsten carbonyl cation to efficiently activate hydrocarbons, the initially formed complex should have a ground or low-lying excited state with at least two unpaired electrons on the metal. researchgate.netresearchgate.net

The choice of DFT functional can significantly impact the calculated spin-state splittings. researchgate.net Therefore, benchmarking against high-level ab initio methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or against experimental data is often necessary to ensure the reliability of the predictions. researchgate.netchemrxiv.org For tungsten complexes, relativistic effects also become important and need to be accounted for in the calculations, often through the use of relativistic effective core potentials or four-component relativistic methods. uit.nouit.no

The following table illustrates the calculated ground spin states for a series of tungsten carbonyl cations.

| Complex | Calculated Ground Spin State |

|---|---|

| W(CO)⁺ | Sextet researchgate.netresearchgate.net |

| W(CO)₂⁺ | Sextet (linear), Quartet (bent) researchgate.netresearchgate.net |

| W(CO)₃⁺ | Doublet researchgate.netresearchgate.net |

| W(CO)₄⁺ | Doublet researchgate.netresearchgate.net |

| W(CO)₅⁺ | Doublet researchgate.netresearchgate.net |

| W(CO)₆⁺ | Doublet researchgate.netresearchgate.net |

Catalytic Applications of Tungsten Carbonyl Complexes Involving Nitrogen Donating Ligands

Alkene Isomerization and Hydrocarbonylation

Low-valent tungsten complexes, such as tungsten hexacarbonyl (W(CO)₆), are effective precatalysts for the isomerization and subsequent functionalization of alkenes. nih.govnih.gov These transformations often proceed through a W(0)/W(II) redox cycle, which involves changes in the coordination geometry of the metal center, typically between six- and seven-coordinate structures. nih.govchemrxiv.org This geometric flexibility is key to facilitating challenging functionalizations at unactivated internal positions of alkenes. chemrxiv.org

A significant achievement in tungsten catalysis is the development of methods for stereodivergent alkene isomerization. By carefully selecting the ligand environment, it is possible to control the positional and stereochemical outcome of the reaction, yielding either the E- or Z-isomer from a single terminal olefin starting material. rsc.orgnih.gov This control is crucial as different isomers possess distinct physical and chemical properties. rsc.org

Mechanistic studies suggest that the ligand environment around a seven-coordinate tungsten intermediate is critical for determining stereoselectivity. rsc.orgnih.gov For instance, in the isomerization of γ,δ-unsaturated amides, the choice of ligand dictates the E/Z ratio of the resulting β,γ-unsaturated product. Substrate directivity, where a functional group within the substrate coordinates to the metal center, helps prevent over-isomerization to the thermodynamically more stable conjugated alkene. rsc.orgrsc.org This kinetic control allows for the selective formation of valuable β,γ-unsaturated carbonyl compounds. nih.gov

Table 1: Ligand-Controlled Stereodivergent Isomerization of a γ,δ-Unsaturated Amide

| Entry | Ligand | Catalyst System | Product Isomer | Selectivity (E/Z) |

| 1 | N-Heterocyclic Carbene (NHC) | W(CO)₃(MeCN)₃ / Ligand | Z-isomer | >1:20 |

| 2 | Triphenylphosphine (PPh₃) | W(CO)₃(MeCN)₃ / Ligand | E-isomer | 3.4:1 |

This table is illustrative, based on findings that different ligand classes promote opposite stereochemical outcomes in tungsten-catalyzed alkene isomerization. rsc.orgnih.gov

This stereodivergence is achieved by exploiting the different molecular geometries and ligand configurations of the W(II) intermediates. nih.gov The ability to switch between E- and Z-selective processes simply by changing the ligand highlights the sophisticated level of control possible in tungsten catalysis. rsc.org

Tungsten carbonyl complexes excel at catalyzing tandem reactions where alkene isomerization is followed by an in-situ functionalization step. This strategy is highly atom-economical and allows for the functionalization of remote C-H bonds.

A notable example is the isomerization-hydrocarbonylation of alkenes. nih.govnih.gov Using the simple precatalyst W(CO)₆, alkenes can be isomerized to internal, unactivated positions before undergoing hydrocarbonylation with carbon monoxide (CO). nih.gov This process is particularly valuable for synthesizing linear aldehydes from crude alkene feedstocks, complementing the industrially significant oxo-process. nih.govnih.gov The success of this reaction relies on a directing group within the substrate, which guides the catalyst to a specific internal site for functionalization. nih.govresearchgate.net The W(0)/W(II) redox couple and the associated changes in coordination geometry are central to this catalytic cycle. englelab.com

Another powerful tandem reaction is isomerization-hydroboration. A tungsten-catalyzed method allows for the hydroboration of unactivated alkenes at distal C(sp³)–H bonds. nih.gov This reaction is guided by native directing groups within the substrate, such as amides, and exhibits excellent regio- and chemoselectivity, providing access to borylated products with a selectivity pattern complementary to other methods. nih.gov

Carbonylative Reactions (e.g., Carbamoylation of Aryl Halides, Benzoate Synthesis)

Low-valent tungsten catalysts, particularly W(CO)₆, are effective in a variety of carbonylative coupling reactions, providing sustainable methods for synthesizing carbonyl-containing compounds. researchgate.netmdpi.com

The carbamoylation of aryl halides can be achieved using tungsten carbonyl amine complexes. nih.gov This reaction provides an alternative to traditional palladium-catalyzed methods that require gaseous carbon monoxide. nih.govthieme-connect.com In one approach, an aminopentacarbonyltungsten complex is used in conjunction with a palladium catalyst. The reaction likely involves the in-situ generation of a carbamoyltungstenate intermediate, which then undergoes transmetalation with a palladium(II) species. scite.ai A proposed mechanism for the direct reaction with molybdenum or tungsten carbonyl amine complexes involves oxidative addition of the aryl halide to the metal(0) center, followed by migratory insertion of CO and reductive elimination of the final amide product. nih.gov